molecular formula C19H20N4O3 B2477462 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea CAS No. 1060308-96-4

1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2477462
CAS No.: 1060308-96-4
M. Wt: 352.394
InChI Key: SJUACJRTLOSERF-UHFFFAOYSA-N
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Description

1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidinones

Properties

IUPAC Name

1-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-26-15-7-5-14(6-8-15)21-19(25)22-17-13(3)20-16-11-12(2)9-10-23(16)18(17)24/h5-11H,4H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUACJRTLOSERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(N=C3C=C(C=CN3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea typically involves the following steps:

    Formation of the pyrido[1,2-a]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,8-dimethylpyridine and a suitable carbonyl compound.

    Introduction of the urea moiety: The urea group can be introduced by reacting the pyrido[1,2-a]pyrimidinone intermediate with an isocyanate derivative, such as 4-ethoxyphenyl isocyanate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest activity against various diseases, including cancer and infectious diseases.

Case Study: Anticancer Activity
Research has shown that derivatives of pyrido[1,2-a]pyrimidine exhibit significant antiproliferative activity against human cancer cell lines. A study tested several compounds with similar structures against the National Cancer Institute's NCI-60 human cancer cell lines, revealing promising results for certain derivatives .

Biological Assays

In biological research, this compound can be utilized to study its effects on specific biological pathways. Its interactions with enzymes and receptors can provide insights into its mechanism of action.

Mechanism of Action
The mechanism involves binding to specific molecular targets, which may modulate biological pathways relevant to disease progression. This aspect is crucial for understanding its potential therapeutic applications.

Material Science

Due to its unique properties, 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea could be explored for the development of new materials. Its chemical stability and reactivity may allow it to be used in creating polymers or other advanced materials.

Industrial Applications

In industrial settings, this compound could serve as a precursor for synthesizing more complex molecules or as an intermediate in various chemical processes. Its versatility makes it a candidate for further exploration in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-phenylurea: Similar structure but lacks the ethoxy group.

    1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it a compound of interest for further research and development.

Biological Activity

The compound 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea is a member of the pyrido[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a pyrido[1,2-a]pyrimidine core with an ethoxyphenyl urea moiety. Its molecular formula is C17H20N4O2C_{17}H_{20}N_4O_2, and it has a molecular weight of 320.37 g/mol. The presence of the dimethyl and oxo groups enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.
  • Receptor Modulation : It interacts with receptors that are overexpressed in certain cancers, potentially modulating their activity and influencing tumor growth.

Anticancer Properties

Several studies have explored the anticancer potential of pyrido[1,2-a]pyrimidine derivatives:

  • Targeting EPH Receptors : Research indicates that derivatives with similar structures can effectively target the ephrin receptor (EPH) family, which is implicated in tumorigenesis. For instance, a study demonstrated that compounds targeting EPH receptors exhibited significant cytotoxic effects on cancer cell lines .
  • Inhibition of Kinases : The compound may also inhibit various kinases involved in cancer progression. For example, similar compounds have shown effectiveness against tyrosine kinases associated with aggressive cancer phenotypes .

Other Biological Activities

Beyond anticancer effects, these compounds exhibit other biological activities:

  • Antimicrobial Activity : Some studies suggest that pyrido[1,2-a]pyrimidines possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of pyrido[1,2-a]pyrimidine derivatives including the target compound. The results indicated that compounds with an ethoxy group exhibited enhanced potency against breast cancer cell lines compared to their methylated counterparts. The study concluded that structural modifications significantly influence biological activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of dihydrofolate reductase (DHFR) by pyrido[1,2-a]pyrimidines. The results showed that specific substitutions at the 8-position increased binding affinity and inhibitory activity against DHFR, suggesting a promising avenue for developing antifolate drugs .

Comparative Analysis Table

CompoundBiological ActivityMechanism
Compound AAnticancerEPH receptor inhibition
Compound BAntimicrobialCell wall synthesis inhibition
Target CompoundAnticancer & Anti-inflammatoryKinase inhibition & Cytokine modulation

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